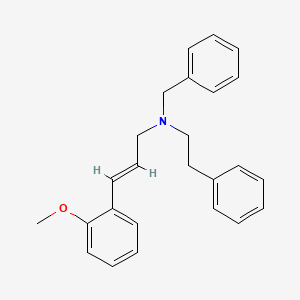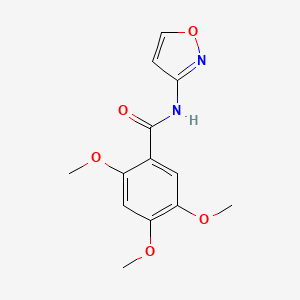
N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine, also known as 2C-B, is a psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive compounds. 2C-B is a potent hallucinogen that is known for its unique effects, which include visual and auditory hallucinations, altered states of consciousness, and changes in mood and perception.
作用机制
The exact mechanism of action of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine is not fully understood, but it is thought to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor that is involved in the regulation of mood, perception, and cognition. This compound may also interact with other receptors in the brain, including the dopamine receptor and the noradrenergic receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that this compound can produce changes in brain activity and connectivity, as well as alterations in neurotransmitter levels and receptor expression. It is also known to produce changes in heart rate, blood pressure, and body temperature, which could have implications for its safety and tolerability.
实验室实验的优点和局限性
One advantage of using N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its potent and selective effects on the 5-HT2A receptor, which could be useful for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that this compound is a Schedule I controlled substance in the United States, which could make it difficult to obtain and use in research.
未来方向
There are several future directions for research on N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine and other psychedelic drugs. One area of interest is the potential therapeutic applications of these compounds for treating mental health conditions, such as depression, anxiety, and addiction. Another area of interest is the use of psychedelic drugs to study the neural basis of consciousness and subjective experience. Finally, there is a need for further research on the safety and tolerability of these compounds, as well as their potential for abuse and dependence.
合成方法
The synthesis of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine in the presence of benzyltriethylammonium chloride and sodium cyanoborohydride. This reaction produces N-benzyl-2,5-dimethoxyphenethylamine, which is then reacted with 2-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to produce this compound, or this compound.
科学研究应用
N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. Studies have shown that this compound can produce profound changes in perception, cognition, and emotion, and may have therapeutic potential for treating a variety of mental health conditions, including depression, anxiety, and post-traumatic stress disorder.
属性
IUPAC Name |
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-9-8-15-24(25)16-10-19-26(21-23-13-6-3-7-14-23)20-18-22-11-4-2-5-12-22/h2-17H,18-21H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBZLAYQMZMIQH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)


![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)


![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
